molecular formula C20H21N3O2 B607712 4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine CAS No. 1639933-79-1

4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine

Cat. No. B607712
CAS RN: 1639933-79-1
M. Wt: 335.41
InChI Key: FMMASVYJXZCKKW-UHFFFAOYSA-N
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Description

GNLPT-IN-1 is an inhibitor of gram-negative lipoprotein trafficking.

Scientific Research Applications

Luminescent Properties

A study by Eseola et al. (2011) explored the luminescent properties of various imidazole and oxazole derivatives. It found that oxazole derivatives displayed higher photoluminescence efficiencies compared to imidazole analogues, which is relevant for the compound . The derivatives with phenanthro[9,10-d]oxazole/imidazol-2-yl)pyridine showed high quantum yields in non-polar solvents. This suggests potential applications in photoluminescence and organic light-emitting devices (Eseola et al., 2011).

Crystal Structure and Vibrational Properties

Chen et al. (2021) studied derivatives of imidazo[1,2-a]pyridine, which are structurally related to the compound . The study focused on the crystal structure and vibrational properties of these derivatives. Such studies are crucial in understanding the molecular interactions and stability, essential for designing effective molecules in various applications, including material science and drug design (Chen et al., 2021).

Electrochemical and Optical Properties

Research by Ozelcaglayan et al. (2012) on a benzimidazole unit similar to the compound revealed insights into its electrochemical and optical properties. This study is significant for developing electronic materials and devices, as understanding these properties is key to optimizing performance (Ozelcaglayan et al., 2012).

Organic Light-Emitting Devices

Jayabharathi et al. (2018) researched phenanthroimidazole-functionalized molecules, including derivatives of dihydrobenzodioxin, for use in non-doped blue organic light-emitting devices (OLEDs). This study is particularly relevant for the development of OLED technology, where such compounds could be used to improve the efficiency and color purity of the displays (Jayabharathi et al., 2018).

Photodynamic Therapy

A study by Zeki et al. (2021) focused on the synthesis and photophysicochemical properties of phthalocyaninato derivatives for use in photodynamic therapy (PDT). Their high singlet oxygen quantum yield suggests potential application in treating various medical conditions through PDT, where reactive oxygen species are used to kill diseased cells (Zeki et al., 2021).

Catalysis

Specht et al. (2013) studied the effects of hindrance in N-pyridyl imidazolylidenes coordinated to iridium on structure and catalysis. Their research offers insights into how such compounds could be used in catalytic processes, which is vital for chemical manufacturing and environmental applications (Specht et al., 2013).

properties

CAS RN

1639933-79-1

Product Name

4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine

Molecular Formula

C20H21N3O2

Molecular Weight

335.41

IUPAC Name

4-[2-tert-butyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-imidazol-4-yl]pyridine

InChI

InChI=1S/C20H21N3O2/c1-20(2,3)19-22-17(13-6-8-21-9-7-13)18(23-19)14-4-5-15-16(12-14)25-11-10-24-15/h4-9,12,19H,10-11H2,1-3H3

InChI Key

FMMASVYJXZCKKW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1N=C(C(=N1)C2=CC3=C(C=C2)OCCO3)C4=CC=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GNLPTIN-1;  GNLPT-IN1;  GNLPT IN-1;  GNLPT-IN 1;  GNLPTIN1;  GNLPT-IN-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine
Reactant of Route 2
4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine
Reactant of Route 3
4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine
Reactant of Route 4
4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine
Reactant of Route 5
4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine
Reactant of Route 6
4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine

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